molecular formula C9H5F3O3 B13587907 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid

2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No.: B13587907
M. Wt: 218.13 g/mol
InChI Key: PZVKQTDQXOUHJE-UHFFFAOYSA-N
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Description

2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid is a fluorinated propanoic acid derivative characterized by a ketone group at the C2 position and a 3,4,5-trifluorophenyl substituent at the C3 position. The trifluorophenyl group imparts significant electron-withdrawing effects, enhancing the compound's acidity (pKa ≈ 3.1–3.5) and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

2-oxo-3-(3,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H5F3O3/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI Key

PZVKQTDQXOUHJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid typically involves the reaction of 3,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide solution followed by acidification with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and cost-effective raw materials, ensuring high yield and product quality while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features
2-Oxo-3-(3,4,5-trifluorophenyl)propanoic acid Not available C₉H₅F₃O₃ 230.13 3,4,5-Trifluorophenyl, oxo High lipophilicity (logP ≈ 2.8)
3-(3,4,5-Trifluorophenyl)propanoic acid Not available C₉H₇F₃O₂ 216.15 3,4,5-Trifluorophenyl Lacks oxo group; lower acidity
2-Oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid 120658-71-1 C₁₀H₇F₃O₃ 244.16 4-Trifluoromethyl, oxo Steric bulk differs from trifluorophenyl
Fenbufen (4-Oxo-4-biphenylylbutanoic acid) 36330-85-5 C₁₆H₁₄O₃ 254.28 Biphenyl, oxo Clinically used NSAID

Key Observations:

  • Trifluorophenyl vs.

Anti-Inflammatory Potential

  • Fenbufen Analogy: Fenbufen’s oxo group increases COX-2 selectivity by stabilizing interactions with the enzyme’s active site . The target compound’s trifluorophenyl group may further improve binding affinity due to fluorine’s electronegativity and hydrophobic effects .
  • Cytotoxicity: Structurally similar β-hydroxy-β-arylalkanoic acids exhibit anti-proliferative effects on malignant cells (IC₅₀ = 10–50 μM) but show negligible cytotoxicity toward normal immune cells .

Metabolic Stability

  • Fluorination reduces oxidative metabolism, prolonging half-life. For example, 3,4,5-trifluorophenyl analogs in show >90% stability in human liver microsomes, compared to <50% for non-fluorinated analogs .

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